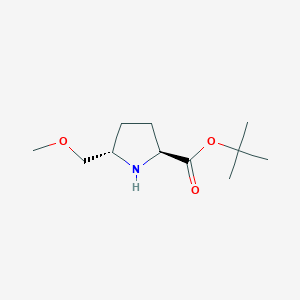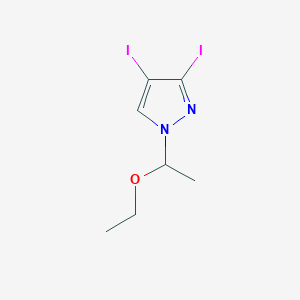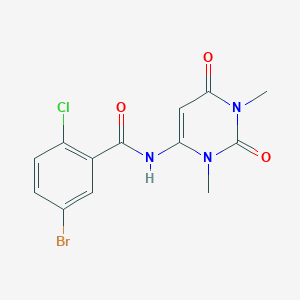![molecular formula C10H9N3O3 B2529113 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid CAS No. 1401319-09-2](/img/structure/B2529113.png)
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid is a heterocyclic compound that features a pyrido[2,1-c][1,2,4]triazine core with a propanoic acid substituent. This structure is related to various compounds that have been synthesized and studied for their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds involves several strategies, including the use of zinc triflate-catalyzed regioselective 1,6-conjugate addition reactions , oxidative coupling reactions coordinated to palladium(II) , and one-pot annulation processes . For instance, the synthesis of 3,3-diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid esters is achieved through a zinc triflate-catalyzed reaction . Similarly, the oxidative coupling of alkanones with 3-(pyridin-2-yl)-4,5-dihydro-1,2,4-triazin-6(1H)-one coordinated to palladium(II) leads to the formation of compounds with masked dehydro-4-oxo-norvaline and dehydro-4-oxo-norleucine .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using single-crystal X-ray crystallography . For example, the crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid features hydrogen bonding and other non-covalent interactions that result in one-dimensional helical columns and a three-dimensional supramolecular structure .
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions. For instance, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates react with S-methylisothiosemicarbazide hydroiodide to form triazinones upon refluxing in pyridine or triazine diones when refluxed in ethanol . The aminomethylation of dihydropyridine derivatives leads to the formation of pyrido[1,2-a][1,3,5]triazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized by their strong intermolecular interactions, as evidenced by the crystal structure analysis . The supramolecular synthons observed in the crystals of N-(aryl)-succinamic acids and N-(aryl)-maleamic acids, for example, contribute to the stability and properties of the crystal lattice . Additionally, novel pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxides have been synthesized and evaluated for their anticancer activity, indicating the potential biological relevance of these compounds .
Scientific Research Applications
Synthesis and Structural Insights
A study by Parveen et al. (2018) synthesized a new class of triazine ligands, including compounds structurally related to 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid, and explored their coordination chemistry with cobalt. These ligands were used to create Schiff base cobalt complexes, showcasing the versatile coordination modes and the ability to form stable chelate rings, which could be significant in developing novel metal-organic frameworks or catalytic systems (Parveen et al., 2018).
Photoluminescence and Photocatalytic Properties
Gong et al. (2013) focused on metal-organic frameworks (MOFs) using ligands derived from triazine, demonstrating the formation of complex structures with unique topologies. These MOFs exhibited notable photoluminescence and photocatalytic properties, suggesting potential applications in sensors, light-emitting devices, and environmental remediation (Gong et al., 2013).
Antiviral Activities
Attaby et al. (2007) explored the synthesis of pyridopyrazolotriazines, which are structurally related to the compound , and evaluated their antiviral activities. The study highlights the potential therapeutic applications of such compounds in treating viral infections (Attaby et al., 2007).
Nano-Rod Formation
Ma and Coppens (2003) described the assembly of a supramolecular framework capable of encapsulating pyrene molecules, leading to the formation of nano-rods. This research provides insights into the design of nanostructured materials for various technological applications, from nanoelectronics to photovoltaics (Ma & Coppens, 2003).
Safety and Hazards
Currently, there is no detailed safety data and toxicity assessment information available for this compound . As an organic compound, it carries certain chemical risks. When handling and using it, relevant safety procedures should be followed and appropriate protective equipment should be worn to ensure safety .
properties
IUPAC Name |
3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-9(15)5-4-7-10(16)13-6-2-1-3-8(13)12-11-7/h1-3,6H,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFJKTFPFHCEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(C(=O)N2C=C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529035.png)

![3-Bromofuro[3,4-b]pyridine-5,7-dione](/img/structure/B2529039.png)
![3-fluoro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B2529043.png)
![1-[2-(2-Nitrophenoxy)ethyl]piperidine](/img/structure/B2529044.png)
![1-((1-(3,4-difluorobenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2529045.png)
![8-(4-fluorobenzoyl)-6-(4-methylbenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2529046.png)
![N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline](/img/structure/B2529047.png)



![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2529053.png)